molecular formula C16H15F3N2 B1395131 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline CAS No. 1184441-83-5

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline

Cat. No.: B1395131
CAS No.: 1184441-83-5
M. Wt: 292.3 g/mol
InChI Key: RWWFERHRFFYMLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline typically involves the reaction of appropriate quinoline derivatives with aniline derivatives under specific conditions. One common method includes the use of a quinoline derivative, such as 3,4-dihydroquinoline, which is reacted with 3-(trifluoromethyl)aniline in the presence of a catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives .

Scientific Research Applications

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and trifluoromethyl-substituted anilines. Examples include:

Uniqueness

The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various research and industrial applications .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2/c17-16(18,19)13-10-12(20)7-8-15(13)21-9-3-5-11-4-1-2-6-14(11)21/h1-2,4,6-8,10H,3,5,9,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWFERHRFFYMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline
Reactant of Route 6
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline

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